1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate
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Overview
Description
1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate is a heterocyclic organic compound with the molecular formula C13H17NO5. This compound is characterized by a pyrrole ring substituted with tert-butyl, ethyl, and formyl groups, along with two carboxylate groups. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the tert-butyl, ethyl, and formyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. .
Scientific Research Applications
1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylate groups can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .
Comparison with Similar Compounds
1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-tert-butyl 2,5-dimethyl 3,4-bis(2-oxoethyl)-1H-pyrrole-1,2,5-tricarboxylate: This compound has additional oxoethyl groups and a tricarboxylate structure, making it more complex.
tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: This compound lacks the formyl and ethyl groups, resulting in different chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-formylpyrrole-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-5-18-11(16)10-7-6-9(8-15)14(10)12(17)19-13(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOESFJYVBFHMSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1C(=O)OC(C)(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105632-52-8 |
Source
|
Record name | 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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